2,2-Bis(2-chloroethoxy)-2H-1,3-benzodioxole
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Overview
Description
2,2-Bis(2-chloroethoxy)-2H-1,3-benzodioxole is an organic compound with the molecular formula C10H10Cl2O3 It is a derivative of benzodioxole, featuring two 2-chloroethoxy groups attached to the 2-position of the benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-chloroethoxy)-2H-1,3-benzodioxole typically involves the reaction of catechol with 2-chloroethanol in the presence of a strong base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzodioxole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(2-chloroethoxy)-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of alcohols or ethers.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or ethers.
Scientific Research Applications
2,2-Bis(2-chloroethoxy)-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,2-Bis(2-chloroethoxy)-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl) ether: Similar in structure but lacks the benzodioxole ring.
1,2-Bis(2-chloroethoxy)ethane: Similar in having two 2-chloroethoxy groups but differs in the core structure.
Uniqueness
2,2-Bis(2-chloroethoxy)-2H-1,3-benzodioxole is unique due to the presence of the benzodioxole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
61404-65-7 |
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Molecular Formula |
C11H12Cl2O4 |
Molecular Weight |
279.11 g/mol |
IUPAC Name |
2,2-bis(2-chloroethoxy)-1,3-benzodioxole |
InChI |
InChI=1S/C11H12Cl2O4/c12-5-7-14-11(15-8-6-13)16-9-3-1-2-4-10(9)17-11/h1-4H,5-8H2 |
InChI Key |
DDKJUFWFRIOOER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)(OCCCl)OCCCl |
Origin of Product |
United States |
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